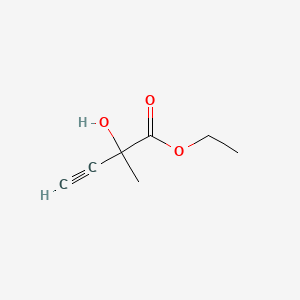

Ethyl 2-hydroxy-2-methylbut-3-ynoate

Description

Structural Features and Synthetic Significance in Contemporary Organic Chemistry

The key to the synthetic utility of ethyl 2-hydroxy-2-methylbut-3-ynoate lies in its dense packing of functional groups. The terminal alkyne provides a handle for a multitude of transformations, including carbon-carbon bond-forming reactions like Sonogashira, Cadiot-Chodkiewicz, and Suzuki-Miyaura couplings. Furthermore, the terminal alkyne's acidic proton can be abstracted to form a potent nucleophile.

The tertiary alcohol, or propargylic alcohol, moiety is not merely a passive spectator. It can direct the stereochemical outcome of reactions at the alkyne and can itself undergo a variety of transformations, most notably the Meyer-Schuster rearrangement to form α,β-unsaturated carbonyl compounds. wikipedia.orgrsc.org This rearrangement is a powerful tool for the synthesis of complex molecular architectures. nsf.gov The presence of the ethyl ester group provides a site for hydrolysis, amidation, or reduction, further expanding the synthetic diversity that can be accessed from this single building block.

A common and historically significant method for the synthesis of tertiary propargylic alcohols, and by extension, compounds like this compound, is the Favorskii reaction. jove.com This reaction involves the nucleophilic addition of a metal acetylide to a ketone. In the context of the target molecule, this would entail the reaction of an ethynyl (B1212043) anion with ethyl pyruvate.

Interactive Data Table: Synthetic Approaches to Tertiary Propargylic Alcohols

| Reaction Name | Substrates | Reagents | Product Type |

| Favorskii Reaction | Ketone, Terminal Alkyne | Strong Base (e.g., KOH, NaNH2) | Tertiary Propargylic Alcohol |

| Grignard Reaction | Ketone, Alkynyl Grignard Reagent | - | Tertiary Propargylic Alcohol |

| Organolithium Addition | Ketone, Alkynyl Lithium Reagent | - | Tertiary Propargylic Alcohol |

| Zinc-mediated Alkynylation | Ketone, Terminal Alkyne | Diethylzinc, Chiral Ligand | Chiral Tertiary Propargylic Alcohol |

Overview of Research Directions and Methodological Approaches

Research involving structures analogous to this compound is multifaceted. A significant area of focus is the development of new catalytic systems to control the reactivity of the alkyne and hydroxyl groups. Transition metal catalysis, particularly with gold, palladium, and ruthenium, has been extensively explored for mediating rearrangements, cyclizations, and coupling reactions. rsc.orgnih.gov For instance, gold catalysts have been shown to be particularly effective in promoting the Meyer-Schuster rearrangement under mild conditions. nsf.gov

Another burgeoning research direction is the use of these molecules in cascade reactions, where a single synthetic operation triggers a series of bond-forming events to rapidly build molecular complexity. The strategic placement of the functional groups in this compound makes it an ideal candidate for such transformations. For example, an initial reaction at the alkyne could be followed by an intramolecular cyclization involving the hydroxyl or ester group. acs.org

Enantioselective synthesis is also a key research theme. The tertiary alcohol in this compound is a stereocenter, and methods to control its absolute configuration are of high importance, particularly for applications in medicinal chemistry. This is often achieved by using chiral ligands in metal-catalyzed additions of alkynes to the corresponding α-keto ester.

Interactive Data Table: Key Reactions of Propargylic Alcohols and Their Ester Derivatives

| Reaction Type | Reagents/Catalysts | Product(s) |

| Meyer-Schuster Rearrangement | Acid or Transition Metal (e.g., Au, Ru) | α,β-Unsaturated Ketones/Aldehydes |

| α-Ketol Rearrangement | LiAlH4 / Acid | α-Hydroxy Ketones |

| Oxidative Coupling | Copper Salts, Oxidant | Ynediones |

| Cyclization/Annulation | Transition Metals (e.g., Pd, Au) | Heterocyclic Compounds |

| Reductive Decarboxylative Alkynylation | Nickel Catalyst | Internal Alkynes |

Challenges and Opportunities in the Study of α-Hydroxy Ester and Terminal Alkyne Moieties

Despite the synthetic potential, the study of molecules like this compound is not without its challenges. One of the primary hurdles is controlling the chemoselectivity of reactions. With multiple reactive sites, achieving selective transformation of one functional group without affecting the others can be difficult. For example, conditions that activate the alkyne for a desired reaction might also lead to an undesired rearrangement of the propargylic alcohol.

Another challenge lies in the potential for competing reaction pathways. The Meyer-Schuster rearrangement, for instance, can sometimes be accompanied by the Rupe rearrangement, which leads to different products. wikipedia.org The choice of catalyst and reaction conditions is therefore crucial in directing the reaction towards the desired outcome.

These challenges, however, also present significant opportunities for further research. The development of new, highly selective catalysts that can differentiate between the various functional groups would be a major advance. Furthermore, harnessing the competing reaction pathways in a controlled manner could lead to the development of novel synthetic methodologies. The unique electronic and steric environment created by the combination of the α-hydroxy ester and terminal alkyne moieties offers a fertile ground for the discovery of new chemical transformations and the synthesis of novel molecular architectures.

Properties

CAS No. |

20441-73-0 |

|---|---|

Molecular Formula |

C7H10O3 |

Molecular Weight |

142.15 g/mol |

IUPAC Name |

ethyl 2-hydroxy-2-methylbut-3-ynoate |

InChI |

InChI=1S/C7H10O3/c1-4-7(3,9)6(8)10-5-2/h1,9H,5H2,2-3H3 |

InChI Key |

KMCYBLUTTSBOGD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C#C)O |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Hydroxy 2 Methylbut 3 Ynoate and Its Analogues

Stereoselective Synthesis of Enantioenriched Derivatives

The production of single-enantiomer α-hydroxy esters is of critical importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. Several strategies have been developed to achieve this, including asymmetric catalysis, the use of chiral auxiliaries, and the resolution of racemic mixtures.

Asymmetric Catalysis in α-Hydroxylation and Related Reactions

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantioenriched product. For the synthesis of α-hydroxy esters, this often involves the enantioselective α-hydroxylation of a corresponding carbonyl precursor.

Phase-transfer catalysis has been successfully used for the asymmetric α-hydroxylation of ketones using molecular oxygen as the oxidant. acs.org Chiral phase-transfer catalysts can create a chiral environment around the enolate intermediate, directing the approach of the oxygen to one face of the molecule, thereby yielding enantioenriched α-hydroxy ketones which can be further converted to esters. acs.orgnih.gov Other catalytic systems, such as those using chiral bisoxazoline-copper(II) complexes, have been developed for related enantioselective reactions like the Henry reaction with α-keto esters, producing optically active β-nitro α-hydroxy esters. documentsdelivered.com Asymmetric hydrogenation of appropriately substituted α,β-unsaturated esters can also afford α-hydroxy esters with good to excellent enantioselectivities. nih.gov

| Catalytic Strategy | Precursor Type | Key Catalyst/Reagent | Product Type | Ref |

| Phase-Transfer Catalysis | Ketones | Chiral Phase-Transfer Catalyst, O₂ | α-Hydroxy Ketones | acs.org |

| Henry Reaction | α-Keto Esters | Chiral Bisoxazoline-Cu(II) Complexes | β-Nitro α-Hydroxy Esters | documentsdelivered.com |

| Asymmetric Hydrogenation | α-(Acyloxy)acrylates | Chiral Metal Catalysts (e.g., Rh, Ru) | α-Hydroxy Esters | nih.gov |

Diastereoselective Transformations and Chiral Auxiliary Strategies

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed. This approach is highly reliable and has been widely applied in asymmetric synthesis. sigmaaldrich.com

For α-hydroxy esters, a chiral auxiliary, such as an Evans oxazolidinone, can be attached to an α,β-unsaturated acid to form a chiral amide. beilstein-journals.orgnih.gov The conjugate addition of a nucleophile to this system is then directed by the steric bulk of the auxiliary, leading to a highly diastereoselective reaction. Subsequent transformation and removal of the auxiliary would yield an enantioenriched product. Alternatively, an enolate derived from an acyl-oxazolidinone can undergo diastereoselective α-hydroxylation.

The general workflow for using a chiral auxiliary involves three main steps: wikipedia.org

Covalent attachment of the chiral auxiliary to the substrate.

Execution of a diastereoselective transformation, where the auxiliary blocks one face of the molecule.

Removal of the auxiliary to release the enantioenriched product.

The products of these reactions are diastereomers, which allows for their relatively easy separation by standard laboratory techniques like chromatography or crystallization. wikipedia.org

Kinetic Resolution Methods

Kinetic resolution is a method for separating a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. researchgate.net This approach can provide access to enantioenriched materials, although the maximum theoretical yield for the recovered substrate or product is 50%. researchgate.net

A more advanced version of this technique is Dynamic Kinetic Resolution (DKR). In DKR, the slower-reacting enantiomer is continuously racemized in situ. This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantioenriched product. This process has been successfully applied to the resolution of α-hydroxy esters. nih.govacs.org The most common approach combines an enzymatic resolution with a metal-catalyzed racemization. A lipase (B570770), such as Pseudomonas cepacia lipase, selectively acylates one enantiomer of the α-hydroxy ester, while a ruthenium complex simultaneously racemizes the remaining, unreacted enantiomer. acs.org This one-pot process is highly efficient, providing α-hydroxy esters in high yield and with excellent enantiomeric excess (ee). researchgate.net

| Method | Catalyst System | Substrate | Key Findings | Ref |

| Dynamic Kinetic Resolution | Pseudomonas cepacia lipase + Ruthenium catalyst | Racemic α-hydroxy esters | Good yields and excellent ee's achieved in a one-pot process. | nih.govacs.org |

| Enzymatic Resolution | Lipase | Racemic δ-hydroxy esters | High enantiomeric ratio (E value up to 360) in transesterification. | researchgate.net |

| Biocatalytic DKR | Hydrolases (Lipases) | Racemic α-hydroxy ketones | Combined with racemization, can lead to >90% conversion and >99% ee. | acs.org |

Advanced Synthetic Strategies for Alkynyl Alcohol and Ester Systems

Strategies for Introducing the Terminal Alkyne Moiety

The introduction of the terminal alkyne is a crucial step in the synthesis of Ethyl 2-hydroxy-2-methylbut-3-ynoate and its analogues. The most direct and common strategy involves the nucleophilic addition of an acetylide anion to a carbonyl electrophile. organic-chemistry.org

In the context of this compound, the key precursors are an α-keto ester, specifically ethyl pyruvate, and an ethynyl (B1212043) nucleophile. The general reaction involves the deprotonation of a terminal alkyne to form a potent nucleophile, which then attacks the electrophilic carbonyl carbon of the keto ester.

Alkynylation of α-Keto Esters: The addition of terminal alkynes to α-keto esters is an effective method for constructing tertiary propargylic alcohols. researchgate.net This transformation can be mediated by various organometallic reagents.

Lithium and Magnesium Acetylides: Acetylene or a protected alkyne like (trimethylsilyl)acetylene can be deprotonated with a strong base such as n-butyllithium to form a lithium acetylide. This species readily adds to the carbonyl group of ethyl pyruvate. Similarly, Grignard reagents derived from terminal alkynes can be used.

Zinc-Catalyzed Alkynylation: Zinc salts, such as Zn(OTf)2 or dimethylzinc, can catalyze the addition of terminal alkynes to aldehydes and ketones. organic-chemistry.org This method is often advantageous due to its functional group tolerance and potential for enantioselective transformations when chiral ligands are employed. organic-chemistry.org For the synthesis of the target molecule, a zinc acetylide, generated in situ, would add to ethyl pyruvate.

A typical synthetic sequence would involve:

Protection of acetylene, for example, by reacting it with n-BuLi and TMSCl to form (trimethylsilyl)acetylene.

Generation of the nucleophile by treating the silyl-protected alkyne with another equivalent of n-BuLi to form lithium (trimethylsilyl)acetylide.

Reaction of the acetylide with the electrophile, ethyl pyruvate, at low temperature.

Aqueous workup to protonate the resulting alkoxide.

Deprotection of the silyl (B83357) group using a fluoride (B91410) source (e.g., TBAF) to yield the final product, this compound.

| Electrophile | Alkynyl Nucleophile Source | Catalyst/Mediator | Key Features |

| Ethyl Pyruvate | Lithium (trimethylsilyl)acetylide | None (Stoichiometric) | High reactivity, requires low temperatures. |

| Ethyl Pyruvate | (Trimethylsilyl)acetylene | Zn(OTf)2, Et3N | Catalytic, milder conditions, potential for stereocontrol. |

| Ethyl Pyruvate | Phenylacetylene | InBr3, Et3N | Promotes alkynylation of various carbonyls. |

Convergent and Divergent Synthetic Pathways

For this compound, a convergent synthesis is the most logical approach:

Fragment A: The α-keto ester, ethyl pyruvate. This can be prepared, for example, by the oxidation of ethyl lactate. researchgate.net

Fragment B: The alkynyl nucleophile, such as lithium (trimethylsilyl)acetylide. This is prepared from acetylene.

The convergence point is the coupling of these two fragments to form the carbon skeleton of the final molecule. This approach allows for modifications to either fragment independently to create a range of analogues.

Divergent Synthesis: A divergent synthesis begins with a common intermediate that is subsequently elaborated into a variety of structurally related compounds. researchgate.net This approach is particularly useful for generating libraries of analogues for structure-activity relationship studies.

Starting from this compound as a central scaffold, a divergent synthesis could be employed to create a variety of derivatives:

Modification at the Alkyne: The terminal alkyne can be used in various coupling reactions. For instance, Sonogashira coupling with aryl or vinyl halides would introduce substituents at the terminal position. Glaser or Hay coupling could be used to form diyne structures.

Modification at the Hydroxyl Group: The tertiary alcohol can be etherified or esterified to introduce different functional groups.

Modification at the Ester: The ethyl ester could be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other esters, amides, or reduced to a diol.

This divergent approach allows for the rapid generation of a diverse set of molecules from a single, readily accessible intermediate. researchgate.net

Chemical Reactivity and Mechanistic Studies of Ethyl 2 Hydroxy 2 Methylbut 3 Ynoate

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne in Ethyl 2-hydroxy-2-methylbut-3-ynoate is an electron-rich and highly reactive functional group. Its reactivity is centered around the π-bonds of the carbon-carbon triple bond, which can be activated by various catalysts, particularly transition metals, to participate in a wide array of synthetic transformations. researchgate.net

Hydrofunctionalization involves the addition of an H-X molecule across the triple bond. For propargylic alcohols like this compound, this class of reactions provides a direct route to functionalized allylic alcohols and related structures.

A key example is the hydroamination of propargylic alcohols. Gold-catalyzed hydroamination with anilines proceeds with high regioselectivity to furnish 3-hydroxyimines. nih.gov These intermediates can be subsequently reduced to form valuable 1,3-amino alcohols. nih.gov The mechanism relies on the activation of the alkyne by the gold catalyst, facilitating nucleophilic attack by the amine. The reaction pathway can be controlled to yield different products; for instance, using a catalytic amount of aniline (B41778) can lead to the formation of 3-hydroxyketones. nih.gov

Transition metals are widely employed to catalyze reactions at the terminal alkyne position, leveraging the alkyne's ability to coordinate with the metal center.

Gold (Au) Catalysis: Gold complexes have emerged as exceptionally effective catalysts for activating alkynes. beilstein-journals.orgnih.gov In the context of propargylic alcohols, gold catalysts facilitate various transformations, including cyclizations and additions. researchgate.netresearchgate.net The general mechanism involves the π-coordination of the gold catalyst to the alkyne, rendering it more susceptible to nucleophilic attack. This activation is central to reactions like hydroamination and cycloaddition. nih.govbeilstein-journals.org

Palladium (Pd) Catalysis: Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions. nih.govresearchgate.net For tertiary propargylic alcohols, a notable application of palladium is in kinetic resolution reactions. A highly efficient method co-catalyzed by palladium and an acid has been developed to resolve racemic tertiary propargylic alcohols, yielding chiral alcohols with excellent enantioselectivity (93–>99% ee). rsc.org This provides a powerful tool for accessing enantiomerically enriched building blocks containing a quaternary stereocenter.

Copper (Cu) Catalysis: Copper catalysts are renowned for their utility in alkyne chemistry, most famously in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click" reaction. mdpi.com This reaction provides a highly efficient and reliable method for forming 1,2,3-triazoles. The terminal alkyne of this compound is a suitable substrate for such transformations. Additionally, copper catalysis can be employed for C-H functionalization reactions involving terminal alkynes. researchgate.net

| Metal Catalyst | Reaction Type | Typical Product Class | Reference |

|---|---|---|---|

| Gold (Au) | Hydroamination | 3-Hydroxyimines | nih.gov |

| Palladium (Pd) | Kinetic Resolution | Chiral Tertiary Propargylic Alcohols | rsc.org |

| Copper (Cu) | Azide-Alkyne Cycloaddition | 1,2,3-Triazoles | mdpi.com |

The alkyne moiety serves as an excellent partner in cycloaddition and annulation reactions to construct cyclic and polycyclic systems. Gold catalysis is particularly effective in promoting novel cycloaddition pathways that are not feasible under classical conditions. beilstein-journals.org The mechanism often involves the activation of the alkyne by the gold catalyst, which can then react with other unsaturated groups. beilstein-journals.org For instance, substrates containing both an alkyne and a carbonyl group can be converted into gold-containing zwitterionic intermediates that undergo various cycloadditions. Propargylic esters, a closely related substrate class, are known to participate in gold-catalyzed (3+3) annulation reactions. beilstein-journals.org

Reactions Involving the α-Hydroxy Ester Functionality

The α-hydroxy ester group offers a second site for reactivity, which is orthogonal to the terminal alkyne under many conditions. Transformations at this site typically involve the hydroxyl and ester groups.

Oxidation: The tertiary α-hydroxy ester functionality can be oxidized to the corresponding α-keto ester. This transformation can be achieved efficiently using mild oxidizing agents. The Dess–Martin periodinane reagent is effective for converting α-hydroxy esters into α-keto esters in a rapid reaction. rsc.org This oxidation is a key step in reversible fluorescence switching systems based on the interconversion between the two oxidation states. rsc.org Other methods, such as using nitroxyl (B88944) radical catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen, also provide a chemoselective route to α-keto acids and their esters. organic-chemistry.org

Reduction: The ester group can be reduced to a primary alcohol. This typically requires strong reducing agents due to the lower reactivity of esters compared to aldehydes or ketones. youtube.com Lithium aluminum hydride (LAH) is a powerful and non-selective reagent that readily reduces esters to the corresponding alcohols. harvard.eduacs.org The reaction of this compound with LAH would be expected to reduce the ester to a primary alcohol, yielding the corresponding diol. More selective reagents, such as lithium borohydride (B1222165) (LiBH₄), are also capable of reducing esters. acs.org

| Transformation | Reagent | Product Functional Group | Reference |

|---|---|---|---|

| Oxidation | Dess-Martin Periodinane | α-Keto Ester | rsc.org |

| Reduction | Lithium Aluminum Hydride (LAH) | Diol (from ester reduction) | harvard.eduacs.org |

The ester functionality itself can be synthesized or modified through classical reactions. The synthesis of α-hydroxy esters is often achieved by the esterification of the corresponding α-hydroxy acid. For example, 2-hydroxyisobutyric acid esters can be produced by reacting the acid with an alcohol in the presence of an organic sulfonic acid catalyst, which avoids side reactions associated with mineral acids like sulfuric acid. google.com

Once formed, the ethyl ester group can be exchanged via transesterification. This reaction involves treating the ester with a different alcohol under either acidic or basic catalysis. This process allows for the modification of the ester group without affecting the other functionalities in the molecule, providing a route to different alkyl esters of 2-hydroxy-2-methylbut-3-ynoic acid.

Nucleophilic and Electrophilic Activation

The reactivity of this compound is dictated by the electrophilic and nucleophilic centers within its structure. The acetylenic proton can be abstracted by a strong base, rendering the terminal alkyne nucleophilic. This acetylide can then participate in reactions with various electrophiles.

Conversely, the triple bond itself is susceptible to electrophilic attack. The electron density of the π-system of the alkyne can be activated by Lewis acids or transition metals, making it vulnerable to attack by nucleophiles. The hydroxyl group can also be activated, for instance, by protonation under acidic conditions, which would facilitate its departure as a water molecule and the formation of a carbocationic intermediate. The carbonyl group of the ester provides another electrophilic site, susceptible to nucleophilic attack.

Stereochemical Control in Reaction Pathways

Diastereoselective and Enantioselective Reaction Outcomes

Reactions involving the creation of a new stereocenter adjacent to the existing quaternary center could potentially exhibit diastereoselectivity. The bulky substituents around the stereocenter could influence the trajectory of incoming reagents, favoring the formation of one diastereomer over the other.

For enantioselective transformations, the use of chiral catalysts or reagents would be essential. For instance, in the case of nucleophilic addition to the carbonyl group, a chiral reducing agent could lead to the formation of one enantiomer of the corresponding diol in excess. Similarly, enantioselective additions to the alkyne, mediated by chiral metal complexes, could also be envisioned.

Influence of Substrate Design on Stereoselectivity

The inherent structure of this compound, with its quaternary center, would significantly influence the stereochemical outcome of many reactions. The steric hindrance imposed by the methyl and ethyl ester groups can direct the approach of reagents. Modification of the ester group, for example, by using a bulkier alcohol, could further enhance this steric effect and potentially increase the level of stereoselectivity in reactions at a neighboring position.

Elucidation of Reaction Mechanisms

Without specific experimental or computational studies on this compound, the elucidation of its reaction mechanisms remains speculative and would be based on analogies with similar systems.

Proposed Transition States and Intermediates

The mechanisms of reactions involving this compound would likely proceed through various transition states and intermediates. For instance, a nucleophilic attack on the alkyne, activated by a transition metal, would likely involve a π-complex between the metal and the alkyne. The subsequent nucleophilic addition would proceed through a specific transition state geometry, which would determine the stereochemistry of the product. Carbocationic intermediates could be formed under acidic conditions, which might then undergo rearrangement or attack by a nucleophile.

Kinetic and Thermodynamic Considerations

The kinetic and thermodynamic parameters for reactions of this compound have not been documented in the available literature. Kinetically controlled reactions would favor the product that is formed fastest, which is often, but not always, the thermodynamically less stable product. Thermodynamically controlled reactions, on the other hand, would yield the most stable product. Factors such as reaction temperature, solvent, and the nature of the catalyst can influence whether a reaction is under kinetic or thermodynamic control.

Applications in Advanced Organic Synthesis and Building Block Utility

Role as a Chiral Building Block in Complex Molecule Construction

The dense functionality of ethyl 2-hydroxy-2-methylbut-3-ynoate provides multiple reaction sites, allowing for its strategic incorporation into intricate molecular frameworks. The inherent quaternary carbon also makes it an immediate precursor to stereocenters that are often challenging to construct.

This compound serves as a direct precursor for the synthesis of substituted heterocyclic systems. A notable application is its reaction with hydrazine (B178648) derivatives to form pyrazolones, a class of compounds with significant biological and pharmaceutical relevance. The reaction proceeds via a condensation-cyclization sequence, where both the ester and the alkyne functionalities of the starting material are engaged to construct the heterocyclic core.

For instance, the reaction between this compound and methylhydrazine leads to the formation of 4-hydroxy-4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one. researchgate.net This transformation highlights the utility of the compound in creating densely functionalized five-membered rings. The process involves the initial attack of the hydrazine on the ester, followed by an intramolecular cyclization onto the alkyne.

Table 1: Synthesis of Pyrazolone from this compound

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | Methylhydrazine | 4-hydroxy-4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one | Condensation/Cyclization |

The construction of all-carbon quaternary centers is a significant challenge in organic synthesis. This compound possesses a pre-existing quaternary center, which can be retained or functionalized in subsequent transformations. While direct examples involving this specific ester are specialized, the reactivity of the tertiary propargyl alcohol moiety is well-established in reactions that generate complex structures featuring such centers.

A powerful method for this purpose is the Pauson-Khand reaction, a formal [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone. wikipedia.org Tertiary propargyl alcohols are suitable substrates for this reaction, where the alkyne part of the molecule participates in the cycloaddition. When the alkene partner is tethered to the propargyl alcohol, the intramolecular Pauson-Khand reaction can efficiently generate bicyclic systems containing a quaternary carbon at the bridgehead position. nih.govmdpi.com This strategy is a cornerstone in the synthesis of complex polycyclic natural products. nih.gov

Table 2: Representative Pauson-Khand Reaction for Quaternary Center Construction

| Substrate Class | Reaction | Key Feature | Catalyst |

|---|---|---|---|

| Enyne derived from a tertiary propargyl alcohol | Intramolecular Pauson-Khand Reaction | Forms a cyclopentenone fused to another ring | Dicobalt octacarbonyl (Co₂(CO)₈) |

The structural motifs accessible from this compound make it a valuable intermediate in the total synthesis of natural products and complex bioactive molecules. Its role as a building block is documented in a patent describing the synthesis of novel antibiotic compounds. In this context, the compound is used as a precursor to construct a key fragment of a larger, biologically active molecule designed to inhibit bacterial fatty acid synthesis.

The synthesis involves the initial preparation of this compound from ethyl 2-oxopropanoate and ethynylmagnesium bromide. This intermediate is then elaborated through further steps to build complex heterocyclic systems, such as pyrido[2,3-b]azepine derivatives, which form the core of the final antibiotic compounds.

Development of Novel Synthetic Methodologies

The unique reactivity of the propargyl alcohol unit in this compound makes it an ideal substrate for developing and optimizing new catalytic transformations, including those that align with the principles of green chemistry.

The activation of alkynes by transition metals is a central theme in modern organic synthesis. Tertiary propargyl alcohols are excellent substrates for gold- and platinum-catalyzed cycloisomerization reactions, which can lead to a diverse array of carbocyclic and heterocyclic products. nih.govfrontiersin.org These catalysts, being highly carbophilic, activate the alkyne moiety towards intramolecular attack by a nucleophile, such as the hydroxyl group or a tethered alkene.

The design and optimization of these catalysts focus on controlling the reaction pathway to achieve high selectivity for a desired product. For instance, cationic gold(I) complexes have been developed that efficiently catalyze the cycloisomerization of hydroxylated enynes to produce complex bicyclo[3.1.0]hexanone skeletons. nih.govdigitellinc.com The choice of ligands on the metal center can be crucial in orchestrating the product selectivity, demonstrating a sophisticated level of catalyst design. digitellinc.com Such methodologies provide rapid access to complex molecular architectures from simple, linear precursors.

Table 3: Catalyst Systems for Transformations of Propargyl Alcohols

| Substrate Class | Catalyst System | Transformation | Product Type |

|---|---|---|---|

| Hydroxylated Enynes | PtCl₂ or (PPh₃)AuCl/AgSbF₆ | Cycloisomerization | Bicyclo[3.1.0]hexanones |

| 1,6-Diyne Esters | Chiral Gold(I) Complex | Cycloisomerization/Nitroso-Diels Alder | 1,2-Oxazines |

Atom economy is a core principle of green chemistry, aiming to maximize the incorporation of reactant atoms into the final product. Rearrangement and isomerization reactions are inherently atom-economical. The redox isomerization of propargyl alcohols to α,β-unsaturated carbonyl compounds is a prime example of such a process. nih.govjk-sci.com

This transformation, often catalyzed by ruthenium complexes, converts a propargyl alcohol into an enone or enal through a 1,3-hydride shift, with no atoms being lost in the process. acs.org This catalytic method provides an atom-economical alternative to traditional multi-step sequences that might involve stoichiometric oxidation and reduction steps, thereby reducing waste. The application of such catalytic redox isomerizations represents a sustainable approach to the synthesis of valuable carbonyl compounds from readily available propargyl alcohols like this compound. nih.govjk-sci.com

Exploration in Material Science Precursors

The investigation into this compound as a direct precursor for materials science applications is an emerging area with limited specific research documented in publicly available literature. However, the unique combination of functional groups within its structure—a hydroxyl group, an ester, and a terminal alkyne—suggests its potential utility as a versatile monomer or building block in the synthesis of advanced polymers and materials.

The presence of the terminal alkyne is particularly significant, offering a reactive site for polymerization reactions. Alkynes are known to participate in various polymerization techniques, including addition polymerization and cyclotrimerization, which could lead to the formation of highly cross-linked and thermally stable polymer networks. Furthermore, the alkyne functionality is a key component in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction could be employed to incorporate the molecule into larger polymer chains or to functionalize material surfaces.

The hydroxyl and ester functionalities further enhance its potential as a monomer. These groups can be leveraged to create polyesters and other condensation polymers. The hydroxyl group provides a site for esterification reactions, allowing for the formation of polyester (B1180765) backbones. The strategic placement of these functional groups could lead to polymers with tailored properties, such as specific thermal characteristics, solubility, and mechanical strength.

While direct experimental data on the use of this compound in material science is not extensively reported, the fundamental reactivity of its constituent functional groups provides a strong basis for its potential application in the development of novel materials. Further research is warranted to explore its polymerization behavior and the properties of the resulting materials.

Spectroscopic and Structural Elucidation Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of individual atoms.

¹H (Proton) and ¹³C (Carbon-13) NMR are fundamental one-dimensional techniques. ¹H NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR provides information on the carbon skeleton of the molecule.

For Ethyl 2-hydroxy-2-methylbut-3-ynoate, the expected chemical shifts in ¹H and ¹³C NMR spectra are predicted based on the functional groups present: an ethyl ester, a tertiary propargyl alcohol, and a terminal alkyne.

Expected ¹H NMR Data (Predicted)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₃ (Ester) | ~1.3 | Triplet | 3H |

| -CH₂- (Ester) | ~4.2 | Quartet | 2H |

| -CH₃ (at C2) | ~1.6 | Singlet | 3H |

| -OH | Variable (broad singlet) | Singlet | 1H |

Expected ¹³C NMR Data (Predicted)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C H₃ (Ester) | ~14 |

| -C H₂- (Ester) | ~62 |

| -C H₃ (at C2) | ~25 |

| C 2 (quaternary) | ~68 |

| C =O (Ester) | ~172 |

| ≡C -H | ~75 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of a compound's mass, which can be used to determine its elemental composition. For this compound (C₇H₁₀O₃), the exact mass would be a key piece of identifying information. While experimental data is unavailable, predicted m/z values for various adducts of the analogous methyl ester (Mthis compound, C₆H₈O₃) have been calculated.

Predicted HRMS Data for Mthis compound (C₆H₈O₃)

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 129.05463 |

| [M+Na]⁺ | 151.03657 |

| [M-H]⁻ | 127.04007 |

| [M+NH₄]⁺ | 146.08117 |

Data sourced from PubChem for CID 86693195.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates components of a mixture before they are introduced to the mass spectrometer. This is particularly useful for analyzing reaction mixtures during the synthesis of a target compound or for purity assessment. In a hypothetical GC-MS analysis of this compound, common fragmentation pathways would likely include the loss of the ethyl group, cleavage alpha to the carbonyl group, and dehydration of the tertiary alcohol.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency.

The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its key functional groups.

Expected IR Absorption Frequencies (Predicted)

| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol | O-H stretch | 3500 - 3200 | Strong, Broad |

| Terminal Alkyne | ≡C-H stretch | ~3300 | Strong, Sharp |

| Alkyne | C≡C stretch | 2150 - 2100 | Weak to Medium |

| Ester Carbonyl | C=O stretch | ~1735 | Strong |

Chiroptical Methods for Stereochemical Analysis

Chiroptical methods are essential for the analysis of chiral molecules like this compound, providing information on the three-dimensional arrangement of atoms and the enantiomeric purity of a sample. However, specific applications of these methods to this compound have not been documented in available research.

Optical Rotation Measurements for Enantiomeric Purity Assessment

Optical rotation is a fundamental technique used to measure the extent to which a chiral compound rotates plane-polarized light. This measurement is crucial for determining the enantiomeric excess (ee) or optical purity of a sample. The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (e.g., temperature, solvent, concentration, and wavelength).

Despite the importance of this technique, there is no published data on the specific optical rotation values for the enantiomers of this compound. Research studies detailing the measurement of its optical rotation to assess enantiomeric purity have not been found. Therefore, a data table of optical rotation values cannot be provided.

Chiral Chromatography (e.g., HPLC, GC) for Enantiomer Separation and Quantitation

Chiral chromatography is a powerful analytical technique for separating and quantifying the individual enantiomers of a chiral compound. This is typically achieved using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) that interacts differently with each enantiomer, leading to different retention times.

A review of scientific literature indicates that no studies have been published detailing the enantiomeric separation of this compound using chiral HPLC or GC. As a result, there are no established chromatographic conditions or retention data to present. A data table summarizing separation parameters is therefore not available.

Advanced X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is an unambiguous method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure compound, the precise three-dimensional arrangement of its atoms can be established.

There are no reports of the single-crystal X-ray crystallographic analysis of this compound in the scientific literature. Consequently, its absolute configuration has not been experimentally determined by this method. Detailed crystallographic data, such as unit cell dimensions, space group, and atomic coordinates, are unavailable.

Computational and Theoretical Investigations of Ethyl 2 Hydroxy 2 Methylbut 3 Ynoate

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For Ethyl 2-hydroxy-2-methylbut-3-ynoate, such studies would elucidate the distribution of electrons within the molecule, which is crucial for determining its reactivity and physical properties. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods would be employed to approximate the solutions to the Schrödinger equation for the molecule.

These studies would provide insights into:

Molecular Orbital (MO) Theory: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the HOMO would likely be localized around the electron-rich alkyne and hydroxyl groups, while the LUMO might be associated with the carbonyl group of the ester.

Electron Density Distribution: Mapping the electron density would reveal the polar nature of the bonds within the molecule, such as the C=O, O-H, and C-O bonds. This is essential for understanding intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide a detailed picture of the bonding within the molecule, including hybridization of atomic orbitals and delocalization of electron density. This could reveal hyperconjugative interactions that contribute to the molecule's stability.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a widely used computational method that relates the electronic energy of a system to its electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical investigations.

For this compound, DFT calculations would be instrumental in:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule (its equilibrium geometry). This involves finding the minimum energy structure on the potential energy surface. The optimized geometry provides key structural parameters.

Vibrational Frequencies: Calculation of vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. This serves as a valuable tool for identifying the compound experimentally and confirming the nature of the optimized geometry (i.e., ensuring it is a true minimum and not a saddle point).

Thermodynamic Properties: DFT can be used to calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. These are crucial for predicting the spontaneity of reactions involving the compound.

Below is a hypothetical table of optimized geometrical parameters for this compound, which would be an expected output from DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C≡C | ~1.20 Å |

| C=O | ~1.21 Å | |

| C-OH | ~1.43 Å | |

| O-H | ~0.96 Å | |

| Bond Angle | O=C-O | ~125° |

| C-C-OH | ~109.5° | |

| Dihedral Angle | H-O-C-C | Varies with conformation |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, decomposition, or reactions with other molecules.

Key aspects of these studies would include:

Identifying Reaction Mechanisms: Computational methods can be used to explore different possible pathways for a reaction, helping to identify the most likely mechanism.

Locating Transition States: A transition state is the highest energy point along a reaction coordinate. Locating the transition state structure is crucial for understanding the kinetics of a reaction.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. DFT is commonly used to calculate these energies.

For instance, the reaction of this compound with a nucleophile could be modeled to determine whether the reaction proceeds via an addition to the alkyne or the carbonyl group.

Prediction of Spectroscopic Parameters and Reactivity Trends

Computational chemistry can predict various spectroscopic properties, which are invaluable for experimental characterization.

NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) for ¹H and ¹³C NMR spectra can be calculated. These predictions can aid in the assignment of experimental spectra and confirm the structure of the compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Vis region. This can provide information about the molecule's chromophores.

Reactivity Descriptors: DFT provides several descriptors that can predict reactivity trends. These include the energies of the HOMO and LUMO, as well as derived quantities like electronegativity, hardness, and the Fukui function, which predicts the most likely sites for nucleophilic and electrophilic attack.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations involve solving Newton's equations of motion for a system of atoms and molecules, allowing the study of their dynamic behavior over time. For a flexible molecule like this compound, MD simulations would be particularly useful for:

Conformational Sampling: The ethyl group and the hydroxyl group can rotate, leading to different conformers. MD simulations can explore the conformational landscape of the molecule to identify the most stable and populated conformers.

Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the solvent affects the structure and dynamics of the solute.

Intermolecular Interactions: In a condensed phase, MD simulations can provide detailed information about the non-covalent interactions between molecules, such as hydrogen bonding involving the hydroxyl and carbonyl groups.

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Systems for Enantioselective and Regioselective Transformations

A primary area for future investigation lies in the development of novel catalytic systems to control the stereochemistry and regiochemistry of reactions involving ethyl 2-hydroxy-2-methylbut-3-ynoate. The presence of a chiral quaternary center makes the enantioselective synthesis of this molecule a significant challenge and a key research focus.

Current research on the synthesis of chiral tertiary propargylic alcohols has highlighted several promising approaches. For instance, palladium-catalyzed carboxylative kinetic resolution has been shown to be effective for producing a variety of tertiary propargylic alcohols with high enantioselectivity (93–>99% ee). rsc.org Additionally, manganese-catalyzed enantio-differentiating hydroxylation of tertiary propargylic C–H bonds in acyclic systems represents another powerful strategy. acs.org The application of chiral N-heterocyclic carbene (NHC) catalysis in the enantioselective benzoin (B196080) reaction between aldehydes and ynones has also been demonstrated for the synthesis of enantioenriched tertiary alkynyl carbinols. nih.govdocumentsdelivered.com Future work could focus on adapting and optimizing these and other catalytic systems, such as those based on copper-hydride catalysis for enantioselective silylation, for the specific synthesis of enantiopure this compound. researchgate.net

Furthermore, the terminal alkyne moiety offers a rich platform for regioselective transformations. Advanced catalytic systems are continuously being developed to control the outcome of reactions such as hydration, hydroboration, and coupling reactions of terminal alkynes. rsc.orgmcmaster.ca For example, synergistic Rh/Cu catalysis has been effectively used for the regio- and enantioselective allylic alkylation of terminal alkynes. thieme.de The development of catalysts that can selectively functionalize the terminal alkyne of this compound without affecting the ester or hydroxyl groups would be a significant advancement. This includes exploring directing group strategies to achieve high regioselectivity in reactions like hydrosilylation. acs.org

Future research in this area could be summarized in the following table:

| Research Focus | Potential Catalytic System | Desired Outcome |

| Enantioselective Synthesis | Palladium, Manganese, Chiral N-Heterocyclic Carbenes | High enantiomeric excess of (R)- or (S)-ethyl 2-hydroxy-2-methylbut-3-ynoate |

| Regioselective Alkylation | Synergistic Rh/Cu Catalysis | Selective C-C bond formation at the terminal alkyne |

| Regioselective Hydrosilylation | Platinum or other transition metals with directing groups | Controlled formation of silylalkenes |

| Regioselective Hydrolysis | Organosulfur intermediates or metal triflates | Selective formation of methyl ketones or aldehydes |

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound and its derivatives to flow chemistry and automated synthesis platforms presents a significant opportunity for improving efficiency, safety, and scalability. Continuous flow processes offer advantages such as enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. rsc.org

Given that many reactions involving alkynes can be exothermic or involve unstable intermediates, flow chemistry provides a safer alternative to traditional batch processing. rsc.orgresearchgate.net For example, the generation of alkynes from isoxazolones, a transformation that can be hazardous in batch, has been successfully adapted to a continuous flow process, significantly improving safety and scalability. rsc.orgresearchgate.net Similarly, the partial hydrogenation of alkynes, a common transformation, can be more effectively controlled in a continuous-flow setup. beilstein-journals.org

Automated synthesis platforms, often integrated with flow chemistry, can accelerate the discovery and optimization of reaction conditions. rsc.org High-throughput screening of catalysts, solvents, and other reaction parameters can be performed to quickly identify optimal conditions for the synthesis and functionalization of this compound. acs.org This would be particularly valuable for exploring the vast chemical space accessible from this versatile building block.

Application in Complex Retrosynthetic Strategies

The unique combination of functional groups in this compound makes it an attractive starting material for the synthesis of complex molecules, such as natural products and pharmaceuticals. The terminal alkyne can be elaborated into a variety of other functional groups, including alkenes, ketones, and heterocycles, while the ester and hydroxyl groups provide additional handles for synthetic transformations.

In retrosynthetic analysis, this compound could serve as a key building block for introducing a quaternary stereocenter and a flexible side chain. For example, the alkyne can participate in various coupling reactions, such as the Sonogashira, Glaser, and Hay couplings, to form more complex carbon skeletons. researchgate.net Furthermore, the alkyne can undergo cycloaddition reactions to construct carbocyclic and heterocyclic rings, which are common motifs in bioactive molecules. rsc.org

Future research should explore the incorporation of the this compound fragment into the retrosynthetic design of challenging target molecules. This will not only showcase the synthetic utility of this compound but also drive the development of new synthetic methodologies for its preparation and transformation.

Interdisciplinary Research at the Interface of Organic Chemistry and Other Sciences

The versatile reactivity of the alkyne functional group opens up opportunities for interdisciplinary research. Alkynes are widely used as chemical reporters and handles in chemical biology and materials science due to their unique spectroscopic properties and their ability to undergo bioorthogonal "click" reactions.

The incorporation of this compound into larger molecules could enable the development of novel probes for studying biological processes or for the creation of new functional materials. For instance, the alkyne moiety can be used to attach fluorescent dyes, affinity tags, or other reporter groups to biomolecules. In materials science, alkynes are precursors to conductive polymers like polyacetylene and can be used in the synthesis of thermoplastic elastomers. openaccesspub.org The specific substitution pattern of this compound could impart unique properties to such materials.

Future interdisciplinary research could involve collaborations between organic chemists, biologists, and materials scientists to explore the applications of this compound and its derivatives in these emerging fields. This could lead to the development of new diagnostic tools, therapeutic agents, or advanced materials with novel properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.